1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene
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Overview
Description
1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene is an organic compound characterized by the presence of nitro groups and a butadiyne linkage between two benzene rings
Preparation Methods
The synthesis of 1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the coupling of 3-nitrophenylacetylene with 1-bromo-3-nitrobenzene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the coupling, resulting in the formation of the desired compound.
Chemical Reactions Analysis
1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can then interact with various molecular targets, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar compounds to 1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene include:
1-Nitro-4-(3-phenylpropoxy)benzene: This compound also contains nitro groups and an aromatic linkage but differs in the nature of the connecting chain.
3,3’-Dinitro-1,1’-biphenyl: This compound has two nitro groups on a biphenyl structure, similar to the target compound but without the butadiyne linkage.
The uniqueness of this compound lies in its butadiyne linkage, which imparts distinct electronic and structural properties compared to its analogs.
Properties
Molecular Formula |
C16H8N2O4 |
---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1-nitro-3-[4-(3-nitrophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(12-14)18(21)22/h3-4,7-12H |
InChI Key |
ZRHWZYMQBATSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC#CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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